molecular formula C13H9F2NO4 B193951 Ofloxacin Q acid, (R)- CAS No. 110548-07-7

Ofloxacin Q acid, (R)-

Cat. No. B193951
M. Wt: 281.21 g/mol
InChI Key: NVKWWNNJFKZNJO-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ofloxacin Q acid, ®-” is a compound related to Ofloxacin, a fluoroquinolone antibiotic . It is used in the synthesis of Ofloxacin . Ofloxacin is used to treat bacterial infections of the skin, lungs, prostate, or urinary tract. It is also used to treat pelvic inflammatory disease and Chlamydia and/or gonorrhea .


Synthesis Analysis

The synthesis of ®-Ofloxacin involves a chiral Brønsted acid-catalyzed transfer hydrogenation, where the hydride source is the dihydropyridine C . These reactions give excellent enantiofacial discrimination with low catalyst loadings under mild conditions .


Molecular Structure Analysis

The molecular structure of Ofloxacin involves a quinolone core with a fluorine atom at the 9-position and a piperazinyl group at the 7-position. This structure is crucial for its antibacterial activity.


Chemical Reactions Analysis

Ofloxacin Q acid undergoes various chemical reactions, including interactions with metals to form complexes . These complexes often show unique properties and can influence Ofloxacin’s activity .


Physical And Chemical Properties Analysis

Ofloxacin Q acid has a molecular formula of C13H9F2NO4, an average mass of 281.212 Da, and a monoisotopic mass of 281.049957 Da . It has a density of 1.6±0.1 g/cm3, a boiling point of 459.2±45.0 °C at 760 mmHg, and a flash point of 231.5±28.7 °C .

Scientific Research Applications

1. Synthesis of ®-Ofloxacin

  • Application Summary: ®-Ofloxacin is synthesized through a chiral Brønsted acid-catalyzed transfer hydrogenation. This process involves the use of a dihydropyridine as the hydride source .
  • Methods of Application: The key step in the synthesis of ®-Ofloxacin is the first step, a chiral Brønsted acid-catalyzed transfer hydrogenation in which the hydride source is the dihydropyridine . These reactions give excellent enantiofacial discrimination with low catalyst loadings under mild conditions .
  • Results or Outcomes: The synthesis of ®-Ofloxacin depicted here is the first step, a chiral Brønsted acid-catalyzed transfer hydrogenation in which the hydride source is the dihydropyridine .

2. Antibacterial Agent

  • Application Summary: Ofloxacin and its optically active form, levofloxacin, are used as antimicrobial agents. They have a wide antibacterial spectrum and are used for the treatment of life-threatening bacterial infections .
  • Methods of Application: Ofloxacin and levofloxacin are administered orally or intravenously. They inhibit bacterial DNA gyrase, preventing DNA replication and ultimately leading to bacterial death .
  • Results or Outcomes: Levofloxacin, the (S)-(–)-enantiomer of ofloxacin, is more active than the ®-enantiomer and has now supplanted the racemate for the treatment of life-threatening bacterial infections .

3. Formulation of Ofloxacin-loaded Nanoparticles

  • Application Summary: Ofloxacin-loaded nanoparticles are being investigated as potential drug delivery systems for the treatment of bacterial infections .
  • Methods of Application: The formulation and characterization of ofloxacin-loaded nanoparticles involve various techniques in nanotechnology .
  • Results or Outcomes: The study aimed to investigate the formulation, characterization, and antibacterial activity of Ofloxacin-loaded nanoparticles .

4. Treatment of Severe Infections in Neutropenic Patients

  • Application Summary: Ofloxacin has been used in the treatment of severe infections in patients with marked neutropenia .
  • Methods of Application: Ofloxacin is administered orally or intravenously to treat severe infections in neutropenic patients .
  • Results or Outcomes: The use of Ofloxacin in neutropenic patients has shown promising results in the treatment of severe infections .

5. Treatment of Various Bacterial Infections

  • Application Summary: Ofloxacin is used in the treatment of various bacterial infections such as pneumonia, cellulitis, urinary tract infections, prostatitis, plague, and certain types of infectious diarrhea .
  • Methods of Application: Ofloxacin is administered orally or intravenously. It works by interfering with the bacterium’s DNA .
  • Results or Outcomes: Ofloxacin has been found to be effective in treating various bacterial infections .

6. Treatment of Multidrug Resistant Tuberculosis

  • Application Summary: Ofloxacin, along with other medications, is used for treating multidrug resistant tuberculosis .
  • Methods of Application: Ofloxacin is administered orally or intravenously as part of a combination therapy for multidrug resistant tuberculosis .
  • Results or Outcomes: The use of Ofloxacin in combination therapy has shown effectiveness in the treatment of multidrug resistant tuberculosis .

Safety And Hazards

Taking Ofloxacin may cause changes in sensation and nerve damage that may not go away even after you stop taking Ofloxacin . This damage may occur soon after you begin taking Ofloxacin . It can cause serious side effects, including tendon problems, side effects on your nerves (which may cause permanent nerve damage), serious mood or behavior changes (after just one dose), or low blood sugar (which can lead to coma) .

Future Directions

Ofloxacin is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . Research has focused on understanding its resistance mechanisms, particularly mutations in DNA gyrase subunits that reduce sensitivity to this antibiotic . Given its frequent contamination, the need for new electrochemical sensors to quickly and efficiently detect OFL in aquatic environments has attracted increasing attention .

properties

IUPAC Name

(2R)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKWWNNJFKZNJO-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ofloxacin Q acid, (R)-

CAS RN

110548-07-7
Record name Ofloxacin Q acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110548077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OFLOXACIN Q ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54WED5A4S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ofloxacin Q acid, (R)-
Reactant of Route 2
Ofloxacin Q acid, (R)-
Reactant of Route 3
Ofloxacin Q acid, (R)-
Reactant of Route 4
Reactant of Route 4
Ofloxacin Q acid, (R)-
Reactant of Route 5
Ofloxacin Q acid, (R)-
Reactant of Route 6
Ofloxacin Q acid, (R)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.